
Indium, tris(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indium, tris(phenylmethyl)-, also known as indium triphenylmethyl, is an organoindium compound. Indium is a post-transition metal that has gained significant attention in various fields due to its unique properties. The compound is characterized by the presence of three phenylmethyl groups attached to an indium atom, making it a valuable reagent in organic synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indium, tris(phenylmethyl)- typically involves the reaction of indium trichloride with phenylmethyl magnesium bromide (a Grignard reagent). The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
InCl3+3PhCH2MgBr→In(PhCH2)3+3MgBrCl
Industrial Production Methods: While the laboratory synthesis of indium, tris(phenylmethyl)- is well-documented, its industrial production is less common due to the specialized conditions required. advancements in organometallic chemistry may pave the way for scalable production methods in the future.
Chemical Reactions Analysis
Types of Reactions: Indium, tris(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form indium(III) species.
Reduction: It can be reduced to form lower oxidation state indium compounds.
Substitution: The phenylmethyl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides, alkoxides, and amines can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indium(III) oxide, while substitution reactions can produce a variety of organoindium compounds.
Scientific Research Applications
Indium, tris(phenylmethyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which indium, tris(phenylmethyl)- exerts its effects varies depending on the application:
Comparison with Similar Compounds
Indium tris-dipivaloylmethanate: Known for its high volatility and use in chemical vapor deposition.
Tris(allyl)indium: Used in the synthesis of indium-containing materials.
Uniqueness: Indium, tris(phenylmethyl)- is unique due to its specific structure and reactivity, making it a versatile reagent in both organic synthesis and industrial applications. Its ability to form stable complexes with various ligands sets it apart from other indium compounds.
Properties
CAS No. |
125706-16-3 |
|---|---|
Molecular Formula |
C21H21In |
Molecular Weight |
388.2 g/mol |
IUPAC Name |
tribenzylindigane |
InChI |
InChI=1S/3C7H7.In/c3*1-7-5-3-2-4-6-7;/h3*2-6H,1H2; |
InChI Key |
VXYBQDNBICTYEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[In](CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


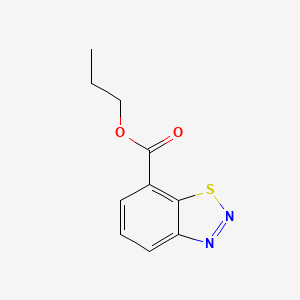
![3-[(Aziridin-1-yl)methyl]-4-phenylquinolin-2-amine](/img/structure/B14290426.png)
![2-[4-(3-Methylheptan-3-yl)benzoyl]benzoic acid](/img/structure/B14290428.png)
![[(3-Chloro-1,1,1-trifluoropropan-2-yl)sulfanyl]acetyl chloride](/img/structure/B14290432.png)
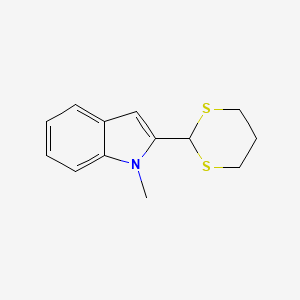


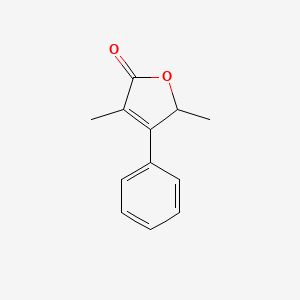
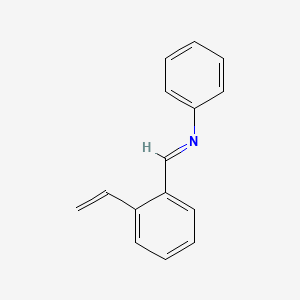
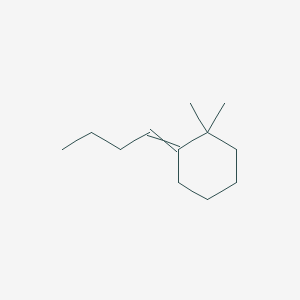
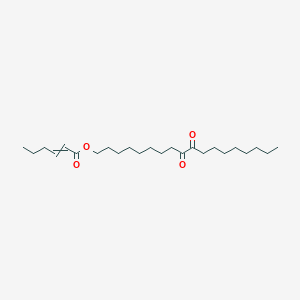


![Diethyl 4-phenylbicyclo[3.2.0]hept-4-ene-2,2-dicarboxylate](/img/structure/B14290506.png)
